![molecular formula C14H10ClNO2 B3024700 2-chloro-N-dibenzo[b,d]furan-3-ylacetamide CAS No. 855752-70-4](/img/structure/B3024700.png)
2-chloro-N-dibenzo[b,d]furan-3-ylacetamide
Overview
Description
2-chloro-N-dibenzo[b,d]furan-3-ylacetamide is an organic compound that belongs to the class of amides. It is used for proteomics research .
Molecular Structure Analysis
The molecular formula of 2-chloro-N-dibenzo[b,d]furan-3-ylacetamide is C14H10ClNO2 . The molecular weight is 259.69 .Physical And Chemical Properties Analysis
The molecular weight of 2-chloro-N-dibenzo[b,d]furan-3-ylacetamide is 259.69 . Its molecular formula is C14H10ClNO2 .Scientific Research Applications
C14H10ClNO2\mathrm{C_{14}H_{10}ClNO_2}C14H10ClNO2
and a molecular weight of 259.69 g/mol . Below, I’ve outlined six distinct fields where this compound finds relevance:- Hole Blocking Materials (HBMs) : Researchers have designed and synthesized novel hole-blocking materials based on dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers. These materials enhance the efficiency and longevity of blue phosphorescent organic light-emitting diodes (PhOLEDs) .
- Dibenzo[b,d]furan/thiophene-fused Double Boron-based Multiresonance Emitters : Incorporating dibenzo[b,d]furan and dibenzo[b,d]thiophene as linkages between two B–N skeletons results in narrowband pure-green emission. This property is valuable for optoelectronic applications .
- Naphtho[1,2-b]benzofuran Derivatives : Researchers have developed a novel approach to synthesizing naphtho[1,2-b]benzofuran derivatives using the photochemical reaction of 2,3-disubstituted benzofurans. This process involves photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .
Materials Science and Optoelectronics
Green Emission Materials
Photochemical Synthesis
properties
IUPAC Name |
2-chloro-N-dibenzofuran-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-8-14(17)16-9-5-6-11-10-3-1-2-4-12(10)18-13(11)7-9/h1-7H,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVOMTTWZLOIDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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